molecular formula C22H20N2OS B3305023 2-(1-benzyl-1H-indol-3-yl)-N-[(thiophen-2-yl)methyl]acetamide CAS No. 922126-55-4

2-(1-benzyl-1H-indol-3-yl)-N-[(thiophen-2-yl)methyl]acetamide

Cat. No.: B3305023
CAS No.: 922126-55-4
M. Wt: 360.5 g/mol
InChI Key: AOBLLJQQFXRAJU-UHFFFAOYSA-N
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Description

2-(1-benzyl-1H-indol-3-yl)-N-[(thiophen-2-yl)methyl]acetamide is a complex organic compound that features an indole core, a benzyl group, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzyl-1H-indol-3-yl)-N-[(thiophen-2-yl)methyl]acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indole core, followed by the introduction of the benzyl group through a Friedel-Crafts alkylation. The thiophene moiety is then attached via a nucleophilic substitution reaction. The final step involves the formation of the acetamide linkage through an amide coupling reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-benzyl-1H-indol-3-yl)-N-[(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole and thiophene rings can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzyl and thiophene moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-(1-benzyl-1H-indol-3-yl)-N-[(thiophen-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1-benzyl-1H-indol-3-yl)-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, potentially inhibiting their activity. The benzyl and thiophene moieties may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-benzyl-1H-indol-3-yl)acetic acid
  • 2-(1H-indol-3-yl)cyclohexan-1-one
  • N-benzyl-2-(1H-indol-3-yl)acetamide

Uniqueness

2-(1-benzyl-1H-indol-3-yl)-N-[(thiophen-2-yl)methyl]acetamide is unique due to the presence of both the indole and thiophene rings, which confer distinct electronic and steric properties

Properties

IUPAC Name

2-(1-benzylindol-3-yl)-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2OS/c25-22(23-14-19-9-6-12-26-19)13-18-16-24(15-17-7-2-1-3-8-17)21-11-5-4-10-20(18)21/h1-12,16H,13-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBLLJQQFXRAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-benzyl-1H-indol-3-yl)-N-[(thiophen-2-yl)methyl]acetamide
Reactant of Route 2
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2-(1-benzyl-1H-indol-3-yl)-N-[(thiophen-2-yl)methyl]acetamide
Reactant of Route 3
2-(1-benzyl-1H-indol-3-yl)-N-[(thiophen-2-yl)methyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-(1-benzyl-1H-indol-3-yl)-N-[(thiophen-2-yl)methyl]acetamide
Reactant of Route 5
2-(1-benzyl-1H-indol-3-yl)-N-[(thiophen-2-yl)methyl]acetamide
Reactant of Route 6
2-(1-benzyl-1H-indol-3-yl)-N-[(thiophen-2-yl)methyl]acetamide

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